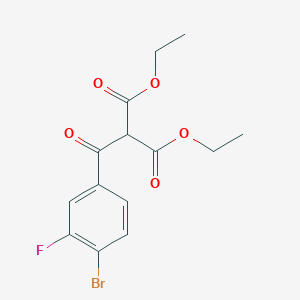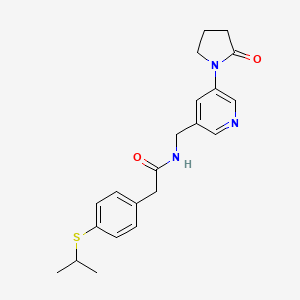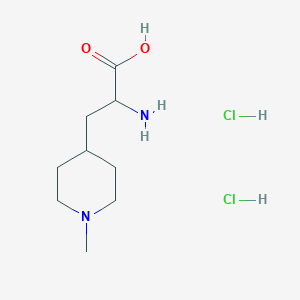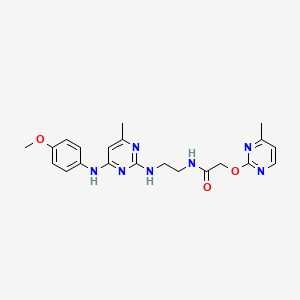
1,3-Diethyl 2-(4-bromo-3-fluorobenzoyl)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1,3-Diethyl 2-(4-bromo-3-fluorobenzoyl)propanedioate” is a chemical compound with the CAS Number: 1432681-52-1 . It has a molecular weight of 361.16 . The compound is typically stored at 4 degrees Celsius and is usually in an oil form .
Molecular Structure Analysis
The IUPAC name for this compound is diethyl 2-(4-bromo-2-fluorobenzoyl)malonate . The InChI code for this compound is 1S/C14H14BrFO5/c1-3-20-13(18)11(14(19)21-4-2)12(17)9-6-5-8(15)7-10(9)16/h5-7,11H,3-4H2,1-2H3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 361.16 . It is usually in an oil form . The compound is typically stored at 4 degrees Celsius .Applications De Recherche Scientifique
Chemical Reactions and Synthesis
Nucleophilic Reactions of Electron-deficient Pyridone Derivatives : The study by Matsumura, Ariga, and Tohda (1979) investigated the reactions of 1-substituted 3,5-dinitro-4-pyridones with diethyl sodio-3-oxopentanedioate, yielding 1-substituted 3,5-bis(ethoxycarbonyl)-4-pyridones and sodio-1,3-dinitro-2-propane. This research highlights the versatility of reactions involving keto esters and pyridones, which could be relevant for compounds like 1,3-Diethyl 2-(4-bromo-3-fluorobenzoyl)propanedioate (Matsumura, Ariga, & Tohda, 1979).
One-Pot Synthesis Catalyzed by Ionic Liquid : Gong, Fang, Wang, Zhou, and Liu (2009) described a one-pot synthesis of dibenzo[xanthenes], catalyzed by an ionic liquid. This method, characterized by high yields and simplicity, could potentially be applied to the synthesis of derivatives of this compound (Gong et al., 2009).
Material Science and Industrial Applications
Benzoate Plasticizer for Polyvinyl Chloride : Maydanova, Lakeev, Ishalina, and Nikitina (2020) explored the synthesis of a new benzoate plasticizer for polyvinyl chloride based on a 2-ethylhexanol by-product. This research is significant for industrial applications, particularly in the development of plasticizers, which might involve the use of compounds like this compound (Maydanova et al., 2020).
Downstream Processing of Biologically Produced Diols : Xiu and Zeng (2008) reviewed the recovery and purification methods for biologically produced diols like 1,3-propanediol and 2,3-butanediol. Their findings could offer insights into the processing of similar compounds, including this compound (Xiu & Zeng, 2008).
Ruthenium-Catalyzed Hydrohydroxyalkylation : McInturff, Mowat, Waldeck, and Krische (2015) described a ruthenium-catalyzed hydrohydroxyalkylation process for converting vicinal diols to corresponding lactones. This method could be applicable to the modification or synthesis of compounds like this compound (McInturff et al., 2015).
Safety and Hazards
Propriétés
IUPAC Name |
diethyl 2-(4-bromo-3-fluorobenzoyl)propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrFO5/c1-3-20-13(18)11(14(19)21-4-2)12(17)8-5-6-9(15)10(16)7-8/h5-7,11H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFBAFIUHGHMIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C1=CC(=C(C=C1)Br)F)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrFO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-chlorobenzyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2727576.png)

![1-[3-[2-(Difluoromethyl)phenyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2727581.png)
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2727582.png)
![2-[(3-chloro-2-fluorophenyl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2727583.png)





![N-(2-chlorophenyl)-2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2727591.png)
